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Compound of Interest

Compound Name: Einecs 254-686-3

Cat. No.: B15194323 Get Quote

Compound Identification: 4-Phenyl-1-buten-3-yne Molecular Formula: C₁₀H₈[1] Molecular

Weight: 128.17 g/mol [1] CAS Registry Number: 935-01-3[1] Synonyms: (E)-but-1-en-3-

ynylbenzene, 1-phenylbut-1-en-3-yne[1]

These application notes provide a comprehensive guide for the spectroscopic analysis of

Einecs 254-686-3, chemically known as 4-phenyl-1-buten-3-yne. The protocols outlined below

are intended for researchers, scientists, and professionals in the field of drug development and

chemical analysis.

Quantitative Spectroscopic Data
The following tables summarize the key quantitative data obtained from various spectroscopic

techniques for 4-phenyl-1-buten-3-yne.

Table 1: Infrared (IR) Spectroscopy Data Characteristic IR absorption bands for 4-phenyl-1-

buten-3-yne. The molecule contains a terminal alkyne and a conjugated alkene and aromatic

ring.
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Functional Group Vibration Mode
Wavenumber
(cm⁻¹)

Intensity

≡C-H Stretch 3330–3270 Strong, Narrow[2]

C=C-H

(Aromatic/Vinylic)
Stretch > 3000 Medium

C≡C Stretch 2260–2100 Weak to Medium[2][3]

C=C (Alkene) Stretch ~1660 Weak to Medium[4]

C=C (Aromatic) Stretch 1650–2000 Weak Bumps[4]

≡C-H Bend 700–610 Strong[2]

Table 2: ¹H NMR Spectroscopy Data Expected chemical shifts for the protons of 4-phenyl-1-

buten-3-yne.

Proton Assignment
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Phenyl-H ~7.2 - 7.6 Multiplet -

Vinylic-H (α to Phenyl) ~6.5 - 7.0 Doublet ~16 (trans)

Vinylic-H (β to Phenyl) ~5.5 - 6.0 Doublet of Doublets
~16 (trans), ~2

(alkynyl)

Alkynyl-H ~3.0 Doublet ~2

Table 3: ¹³C NMR Spectroscopy Data Expected chemical shifts for the carbons of 4-phenyl-1-

buten-3-yne.
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Carbon Assignment Chemical Shift (δ, ppm)

Phenyl (quaternary) ~136

Phenyl (CH) ~128 - 129

Vinylic (α to Phenyl) ~140

Vinylic (β to Phenyl) ~107

Alkynyl (sp, attached to vinyl) ~89

Alkynyl (sp, terminal) ~80

Table 4: Mass Spectrometry (MS) Data Key mass-to-charge ratios observed in the GC-MS

analysis of 4-phenyl-1-buten-3-yne.

m/z Interpretation Relative Abundance

128 Molecular Ion [M]⁺ High

127 [M-H]⁺ High

102 [M-C₂H₂]⁺ (Loss of acetylene) Medium

77 [C₆H₅]⁺ (Phenyl cation) Medium

Experimental Workflows and Logical Relationships
The following diagrams illustrate the workflows for spectroscopic analysis.
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Caption: General workflow for the complete spectroscopic analysis and structural elucidation of

Einecs 254-686-3.

Start: Sample Preparation

Weigh 5-25 mg of Sample
for ¹H NMR

Dissolve in 0.6-0.7 mL of
Deuterated Solvent

(e.g., CDCl₃) in a vial

Filter solution through a
Pasteur pipette with glass wool

into a clean NMR tube

Cap the NMR tube and
wipe the exterior clean

Place tube in NMR spectrometer's
autosampler or spinner turbine

Set up experiment:
- Locking

- Shimming
- Tuning

Acquire ¹H and ¹³C Spectra

Process Data:
- Fourier Transform
- Phase Correction

- Baseline Correction

Analyze Spectra:
- Peak Integration

- Chemical Shift Referencing
- Coupling Constant Measurement

End: Data Interpretation
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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